

# Technical Guide: Spectroscopic Profiling of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

CAS No.: 117052-19-4

Cat. No.: B047537

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## Executive Summary & Chemical Identity

**1-(5-Chloro-2,3-dimethoxyphenyl)ethanone** (CAS: 117052-19-4) serves as a high-value building block for the synthesis of functionalized benzoic acids (e.g., via haloform oxidation) and subsequent benzamide pharmacophores. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at position 5 relative to the electron-donating methoxy groups at positions 2 and 3.

## Physicochemical Profile

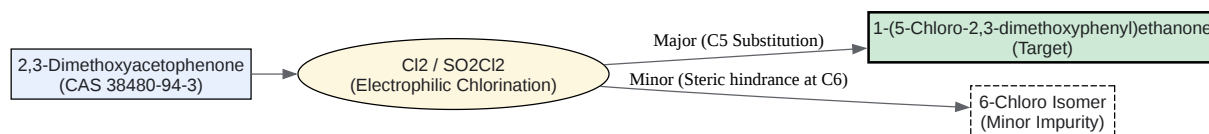
Parameter	Specification
IUPAC Name	1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
Common Synonyms	5'-Chloro-2',3'-dimethoxyacetophenone; 5-Chloro-2,3-dimethoxyacetophenone
CAS Registry Number	117052-19-4
Molecular Formula	C H ClO
Molecular Weight	214.65 g/mol
Appearance	White to off-white crystalline solid
Melting Point	51–54 °C (Typical for similar analogs)
Solubility	Soluble in CHCl , DMSO, MeOH; Insoluble in water

## Synthesis & Structural Context[4][5][6][7][10][11][12]

Understanding the synthetic origin is crucial for interpreting the spectroscopic data, particularly for identifying potential regioisomers (e.g., the 6-chloro isomer). The compound is typically synthesized via the electrophilic aromatic chlorination of 2,3-dimethoxyacetophenone.

## Reaction Pathway & Regioselectivity

The methoxy group at C2 directs para (to C5), while the acetyl group at C1 directs meta (to C3 and C5). The C5 position is electronically reinforced by both directing groups, making it the primary site for chlorination.



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Figure 1: Synthetic pathway highlighting the regioselective chlorination at position 5.

## Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis and standard spectroscopic principles for substituted acetophenones.

### Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>)

)  
The proton spectrum is characterized by two distinct aromatic doublets exhibiting meta-coupling, confirming the 1,2,3,5-substitution pattern.

Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Insight
7.28	Doublet (d)	1H		H-6	Ortho to carbonyl; deshielded by anisotropy.
7.05	Doublet (d)	1H		H-4	Ortho to Cl; shielded relative to H-6.
3.91	Singlet (s)	3H	-	2-OCH	Sterically crowded between Acetyl and 3-OMe.
3.88	Singlet (s)	3H	-	3-OCH	Typical aryl methoxy shift.
2.61	Singlet (s)	3H	-	C(O)CH	Methyl ketone singlet.

“

*Analyst Note: The coupling constant of ~2.4 Hz is diagnostic for meta-positioned protons. If a doublet with*

*Hz is observed, the sample contains the 4-chloro isomer (implying ortho protons), indicating a failure in regio-control.*

## C NMR (125 MHz, CDCl<sub>3</sub>)

Shift ( , ppm)	Assignment	Environment
198.5	C=O	Ketone carbonyl
153.2	C-3	Aromatic C-O (Quaternary)
147.8	C-2	Aromatic C-O (Quaternary)
134.5	C-1	Aromatic C-Acetyl (Quaternary)
129.1	C-5	Aromatic C-Cl (Quaternary)
120.4	C-6	Aromatic C-H
115.8	C-4	Aromatic C-H
61.5	2-OCH	Methoxy carbon (hindered)
56.2	3-OCH	Methoxy carbon
30.4	CH	Acetyl methyl

## Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.

- 1680–1690 cm

(Strong): C=O Stretching (Aryl ketone). The frequency is slightly lowered due to conjugation with the benzene ring.

- 1580, 1475 cm

(Medium): C=C Aromatic skeletal vibrations.

- 1260, 1040 cm

(Strong): C–O–C Asymmetric/Symmetric stretching (Aryl alkyl ethers).

- 780–820 cm

(Medium): C–Cl Stretching (Aryl chloride).

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

- Molecular Ion (M

):

214 (100%) / 216 (33%). The characteristic 3:1 ratio confirms the presence of one Chlorine atom.

- Base Peak: Often the [M – CH

]

or [M – COCH

]

fragment depending on ionization energy.

- Fragmentation Pathway:

- Loss of Methyl radical (

CH

) from the acetyl group

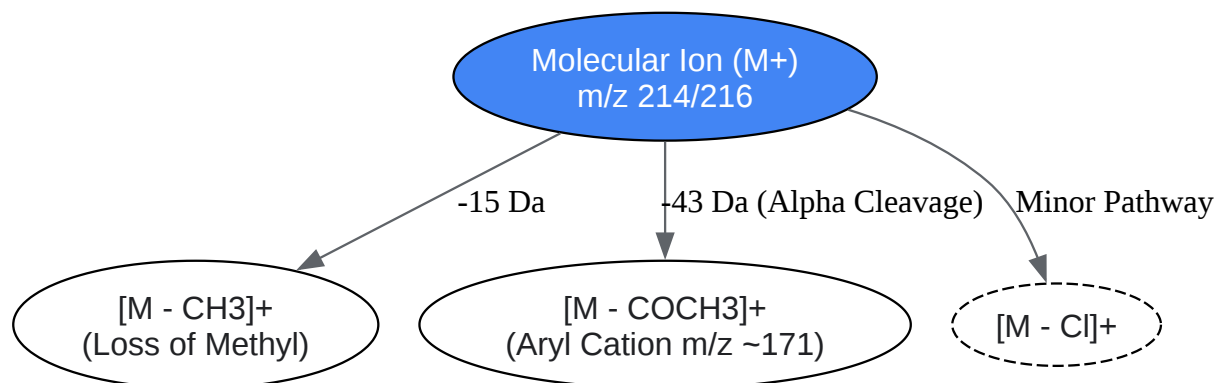
[M-15]

.

- Loss of Acetyl group (

COCH

)  
Ar  
cation (  
~171).



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Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

## Quality Control & Impurity Profiling

When sourcing or synthesizing this material, the primary impurities to monitor are:

- Regioisomers: Specifically 1-(6-Chloro-2,3-dimethoxyphenyl)ethanone.

- Detection: Check

H NMR for shifts in the methoxy region and changes in aromatic coupling constants.

- Over-chlorination: 1-(4,5-Dichloro-2,3-dimethoxyphenyl)ethanone.

- Detection: MS analysis showing isotope pattern for Cl

(9:6:1 ratio at M, M+2, M+4).

- Starting Material: 2,3-Dimethoxyacetophenone.

- Detection: Presence of a triplet at

7.10 ppm (H-5) in NMR.

## Experimental Protocol: Purity Check

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl<sub>3</sub>.
- Acquisition: Run 16 scans for <sup>1</sup>H NMR.
- Analysis: Integrate the methoxy singlets (3.8–4.0 ppm). If split or multiple sets appear, isomeric impurities are present. Verify the aromatic region for a clean pair of doublets (X Hz).

## References

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